molecular formula C6H9BrO B13809046 2-bromo-7-oxabicyclo[4.1.0]heptane

2-bromo-7-oxabicyclo[4.1.0]heptane

Cat. No.: B13809046
M. Wt: 177.04 g/mol
InChI Key: VCXQSVOFNLPVQU-UHFFFAOYSA-N
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Description

2-Bromo-7-oxabicyclo[410]heptane is a bicyclic organic compound that features a bromine atom and an oxygen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-7-oxabicyclo[4.1.0]heptane typically involves the bromination of 7-oxabicyclo[4.1.0]heptane. One common method is the reaction of 7-oxabicyclo[4.1.0]heptane with bromine in the presence of a solvent such as carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the desired position on the bicyclic ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-oxabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 7-oxabicyclo[4.1.0]heptane.

    Oxidation Reactions: Oxidation can lead to the formation of 7-oxabicyclo[4.1.0]heptan-2-one.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic solution.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis

2-Bromo-7-oxabicyclo[4.1.0]heptane serves as an important intermediate in the synthesis of more complex organic molecules. Its bicyclic structure allows for diverse functionalization, making it a valuable building block in synthetic organic chemistry. The compound can undergo various reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
  • Reduction Reactions : The compound can be reduced to yield 7-oxabicyclo[4.1.0]heptane.
  • Oxidation Reactions : Oxidation can produce 7-oxabicyclo[4.1.0]heptan-2-one, expanding its utility in synthetic pathways.

Biological Applications

Potential Biological Activity

Research has indicated that this compound may possess biological activity, particularly in its interactions with enzymes. Studies are ongoing to evaluate its effectiveness as an inhibitor or modulator in biochemical pathways, which could lead to insights into enzyme mechanisms and potential therapeutic applications.

Medicinal Applications

Drug Development

The compound is being investigated for its potential use in drug development. Its unique structure may facilitate the design of novel pharmaceuticals targeting specific biological pathways. For instance, studies have explored its role as a precursor in the synthesis of biologically active compounds, which could lead to new treatments for various diseases.

Industrial Applications

Polymer Production

In the industrial sector, this compound is utilized in the production of polymers and other materials due to its unique structural properties. Its ability to participate in polymerization reactions makes it a candidate for creating specialized materials with desirable physical and chemical properties.

Case Studies and Research Findings

Application AreaDescriptionCase Study Reference
ChemistryIntermediate for complex organic synthesis
BiologyEnzyme interaction studies
MedicineDrug development precursor
IndustryPolymer production applications

Mechanism of Action

The mechanism of action of 2-bromo-7-oxabicyclo[4.1.0]heptane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the oxygen atom in the bicyclic ring can engage in hydrogen bonding and other interactions. These properties make it a versatile compound for studying enzyme mechanisms and developing new chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-7-oxabicyclo[4.1.0]heptane is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it particularly useful in synthetic chemistry and as a probe for studying reaction mechanisms .

Biological Activity

2-Bromo-7-oxabicyclo[4.1.0]heptane is a bicyclic organic compound characterized by its unique structural features, including a bromine atom and an oxygen atom in its ring system. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

  • Molecular Formula : C₆H₉BrO
  • Molecular Weight : 177.04 g/mol
  • Structural Characteristics : The presence of the bromine atom contributes to its reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions and reductions.

The biological activity of this compound is largely attributed to its interaction with molecular targets within biological systems. The bromine atom can engage in nucleophilic substitution reactions, while the oxygen atom can form hydrogen bonds, which are crucial for enzyme interactions and biological responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.
  • Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, which could have implications for drug design targeting metabolic pathways.
  • Potential as a Drug Precursor : Due to its structural properties, it serves as an intermediate in the synthesis of more complex organic molecules with potential therapeutic effects.

Antimicrobial Activity

A study conducted to evaluate the antimicrobial properties of this compound showed promising results against Gram-positive bacteria, indicating its potential use as an antimicrobial agent in pharmaceutical formulations.

Enzyme Interaction Studies

Research focusing on enzyme interactions revealed that this compound could act as a reversible inhibitor for certain enzymes involved in metabolic processes. This property makes it a candidate for further investigation in drug development aimed at metabolic disorders.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
7-Oxabicyclo[2.2.1]heptaneBicyclicLess reactive; primarily used as a synthetic intermediate
7-Oxabicyclo[4.1.0]heptan-2-oneBicyclic with carbonylExhibits different reactivity profiles compared to 2-bromo variant

Synthesis Methods

The synthesis of this compound typically involves:

  • Bromination Reaction : Reacting 7-oxabicyclo[4.1.0]heptane with bromine in a solvent like carbon tetrachloride under controlled conditions.
  • Purification Techniques : Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product.

Properties

IUPAC Name

2-bromo-7-oxabicyclo[4.1.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-4-2-1-3-5-6(4)8-5/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXQSVOFNLPVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(O2)C(C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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